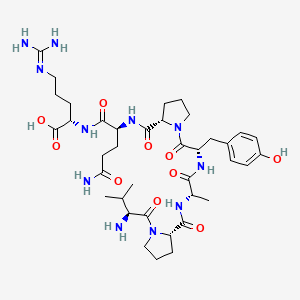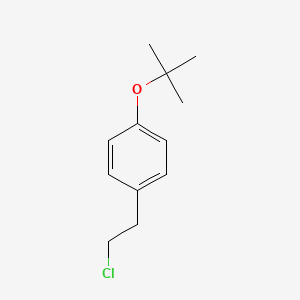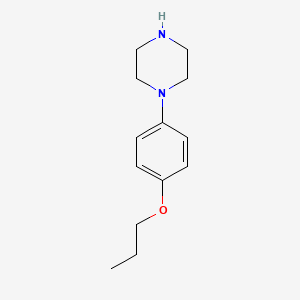![molecular formula C11H22OSi B12558192 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- CAS No. 189117-55-3](/img/structure/B12558192.png)
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- is an organic compound with a unique structure that includes a hexenone backbone and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- typically involves the reaction of a hexenone derivative with a trimethylsilyl reagent. One common method is the reaction of 5-hexen-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hexenone backbone can interact with enzymes and other proteins, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-hexen-2-one: Shares a similar hexenone structure but lacks the trimethylsilyl group.
3-Hexen-2-one, 5-methyl-: Another hexenone derivative with slight structural differences.
5-Hexen-2-one, 5-methyl-3-methylene-: Contains a methylene group instead of the trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- makes it unique compared to its analogs. This group can significantly alter the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
189117-55-3 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
2-methyl-5-(trimethylsilylmethyl)hex-5-en-3-one |
InChI |
InChI=1S/C11H22OSi/c1-9(2)11(12)7-10(3)8-13(4,5)6/h9H,3,7-8H2,1-2,4-6H3 |
InChI Key |
ZVLFAUWOXVLAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)



![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)


![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)

![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
